Rheochrysin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rheochrysin can be synthesized through the glycosylation of physcion with glucose. The reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial extraction of this compound is often performed from natural sources such as rhubarb. The process involves crushing the plant material, followed by extraction with ethanol and water. The extract is then purified through various chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Rheochrysin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various quinone derivatives.

Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acids.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Rheochrysin has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other anthraquinone derivatives.

Biology: this compound is studied for its role in cellular processes such as apoptosis and necroptosis.

Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders.

Industry: this compound is used in the development of natural dyes and pigments

Wirkmechanismus

Rheochrysin is similar to other anthraquinones such as emodin, aloe-emodin, and chrysophanol. it is unique due to its glycoside moiety, which enhances its solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

- Emodin

- Aloe-emodin

- Chrysophanol

- Physcion

Rheochrysin stands out for its potent biological activities and potential therapeutic applications, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

Rheochrysin, a naturally occurring anthraquinone glycoside, has garnered attention for its diverse biological activities. This compound is primarily extracted from various plant sources, including Rheum ihasaense and Saururus chinensis. Its potential therapeutic applications are supported by a growing body of research highlighting its anti-inflammatory, antioxidant, hypolipidemic, and antitumor properties. This article delves into the biological activity of this compound, summarizing key findings, mechanisms of action, and relevant case studies.

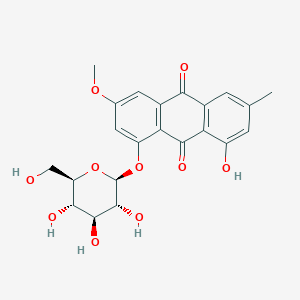

Chemical Structure and Properties

This compound is characterized by its chemical formula and a molecular weight of 446.41 g/mol. Its structure features multiple hydroxyl groups that contribute to its reactivity and biological effects. The compound's anthraquinone backbone is significant for its interaction with biological targets.

Target Interaction

This compound has been identified as a potent inhibitor of the Receptor-Interacting Protein Kinase 1 (RIPK1), which plays a crucial role in necroptosis—a regulated form of cell death associated with various diseases. By binding to RIPK1, this compound can modulate cell survival pathways, potentially preventing necroptosis and promoting cell viability in pathological conditions.

Biochemical Pathways

The inhibition of RIPK1 by this compound affects several biochemical pathways:

- Inflammatory Response : this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Oxidative Stress : As an antioxidant, it scavenges free radicals, reducing oxidative damage in cells.

- Lipid Metabolism : The compound has shown hypolipidemic effects, suggesting a role in lipid regulation.

Anti-inflammatory Effects

Research indicates that this compound significantly reduces inflammation markers in various models. For instance, in animal studies, the administration of this compound led to decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses.

Antioxidant Properties

This compound's ability to neutralize free radicals has been demonstrated through various assays measuring its capacity to inhibit lipid peroxidation and enhance the activity of endogenous antioxidants like superoxide dismutase (SOD) and catalase.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. It induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.

Case Studies and Research Findings

A review of literature reveals several case studies that highlight the efficacy of this compound:

| Study | Findings | Model |

|---|---|---|

| Zhang et al. (2020) | This compound reduced tumor growth in xenograft models of breast cancer | Xenograft mice model |

| Li et al. (2019) | Demonstrated significant reduction in serum TNF-α levels | Rat model of acute inflammation |

| Wang et al. (2021) | Showed protective effects against oxidative stress-induced neuronal damage | In vitro neuronal cell culture |

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

- Absorption : Studies suggest that this compound is readily absorbed when administered orally.

- Distribution : The compound distributes widely in tissues, with significant accumulation in the liver and kidneys.

- Metabolism : this compound undergoes metabolic transformation primarily in the liver, leading to various metabolites with potential biological activity.

- Excretion : It is primarily excreted via urine, necessitating further studies on its long-term effects and safety.

Future Directions

The therapeutic potential of this compound is promising but requires further investigation. Future research should focus on:

- Clinical Trials : Conducting human clinical trials to assess efficacy and safety.

- Mechanistic Studies : Elucidating detailed molecular mechanisms underlying its biological activities.

- Combination Therapies : Exploring synergistic effects with other therapeutic agents.

Eigenschaften

IUPAC Name |

1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-8-3-10-15(12(24)4-8)19(27)16-11(17(10)25)5-9(30-2)6-13(16)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMKXWCJRHNLRP-DQMLXFRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157843 | |

| Record name | Rheochrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rheochrysin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23451-01-6, 1329-27-7, 29013-18-1 | |

| Record name | Physcion 8-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23451-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rheochrysin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthraglycoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023451016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rheochrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rheochrysin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 °C | |

| Record name | Rheochrysin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential therapeutic target of Rheochrysin in acute pancreatitis?

A1: this compound shows potential as an inhibitor of Receptor-interacting protein kinase 1 (RIPK1) []. RIPK1 plays a crucial role in the necroptosis pathway, which contributes to acute pancreatitis. [] suggests that inhibiting RIPK1 with this compound could be a potential therapeutic strategy for treating acute pancreatitis associated with necroptosis.

Q2: Has this compound demonstrated any protective effects in preclinical models of disease?

A2: Yes, research indicates that this compound exhibits protective effects in a rat model of cerebral ischemic injury []. The study demonstrated that this compound, particularly at higher doses, significantly reduced neurological deficits, brain water content (a marker of edema), and neuronal cell death compared to the untreated group []. This suggests a potential neuroprotective role for this compound.

Q3: How does the structure of this compound compare to other known RIPK1 inhibitors?

A3: While the provided research [] mentions using Necrostatin-1 as a reference RIPK1 inhibitor, it focuses on comparing binding energies and does not provide a detailed structural comparison between this compound and Necrostatin-1. Further investigations are needed to understand the structural similarities or differences between these inhibitors and how they influence their binding modes and activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.